N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
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Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2.
Scientific Research Applications
Inhibitors of Membrane-bound Phospholipase A2
Research into substituted benzenesulfonamides, related to the core structure of "N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide," has shown potential as inhibitors of membrane-bound phospholipase A2. These compounds have been evaluated for their efficacy in reducing myocardial infarction size in rats, highlighting their therapeutic potential in cardiac injury treatment (Oinuma et al., 1991).
Antimicrobial Activity
Another study focused on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum, revealing that certain derivatives exhibited significant antimicrobial activities. These findings suggest potential applications in agriculture, particularly in protecting tomato plants from bacterial and fungal pathogens (Vinaya et al., 2009).
Cholinesterase Inhibition
Derivatives bearing the piperidine nucleus have shown talented activity against cholinesterase enzymes, indicating potential use in managing disorders related to cholinergic dysfunction, such as Alzheimer's disease (Khalid, 2012).
Anticancer Agents
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been investigated for their potential as anticancer agents. Some derivatives showed promising anticancer activities, suggesting a new avenue for cancer therapy development (Rehman et al., 2018).
Drug Metabolism Studies
The compound has also been mentioned in the context of drug metabolism studies, illustrating its role in the generation of mammalian metabolites through biocatalysis. This application underscores its utility in pharmacokinetic and drug development research (Zmijewski et al., 2006).
Neuroprotection
Research into derivatives structurally similar to "N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide" has identified compounds with potential neuroprotective effects, particularly in blocking N-methyl-D-aspartate responses, which could be beneficial in treating neurodegenerative diseases (Chenard et al., 1995).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-24(20,21)18-10-7-14(8-11-18)13-17-16(19)9-12-25(22,23)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUQPXMRGHQRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide |
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